molecular formula C11H15FN2 B3152637 (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 741230-23-9

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B3152637
CAS No.: 741230-23-9
M. Wt: 194.25 g/mol
InChI Key: XPTSYMGOCOWONR-NSHDSACASA-N
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Description

(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a 3-fluorophenylmethyl (benzyl) group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position in the (S)-configuration. Its molecular formula is C₁₁H₁₅FN₂, with a molar mass of 194.25 g/mol.

Properties

IUPAC Name

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSYMGOCOWONR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and (S)-pyrrolidine-3-amine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution of 3-fluorobenzyl bromide with (S)-pyrrolidine-3-amine under basic conditions, typically using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine.

Industrial Production Methods: Industrial production methods for (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the pyrrolidine ring, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group or the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced analogs with modified fluorophenyl or pyrrolidine rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Building Block: (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound may be used in studies involving enzyme inhibition, particularly in the context of drug discovery and development.

Medicine:

    Pharmaceutical Development: (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine is investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Halogen Substitution Patterns

(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine

  • Molecular Formula : C₁₁H₁₄ClFN₂
  • Molar Mass : 228.69 g/mol
  • Key Differences : The benzyl group has 2-chloro and 3-fluoro substituents, increasing steric bulk and lipophilicity compared to the single 3-fluoro substituent in the target compound. This substitution pattern may alter binding affinity to receptors like mGluRs or kinases .
Aromatic Group Modifications

[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine

  • Molecular Formula : C₁₁H₁₅FN₂
  • Molar Mass : 194.25 g/mol
  • Key Differences : The 3-fluorophenyl group is directly attached to the pyrrolidine nitrogen (rather than via a benzyl linker). This reduces conformational flexibility and may impact binding to targets requiring extended aromatic interactions .

(3S)-1-(Phenylsulfonyl)pyrrolidin-3-amine

  • Molecular Formula : C₁₀H₁₄N₂O₂S
  • Molar Mass : 226.29 g/mol
  • Key Differences : A sulfonyl group replaces the benzyl substituent, introducing strong electron-withdrawing effects and polarity, which could influence solubility and receptor selectivity .

Complex Derivatives and Pharmacological Relevance

LY2389575 (Group II mGlu Receptor Modulator)

  • Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate hydrate
  • Key Differences : Incorporates a bromopyrimidinyl group and dichlorobenzyl substituent, forming a salt for enhanced solubility. This compound is a potent allosteric modulator of mGlu receptors, highlighting the importance of halogenated aromatic groups in receptor interaction .

(S)-3-Fluoro-4-(4-((2-(3-Fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide Key Differences: Features a benzamide backbone and a fluorophenyl-pyrrolidine moiety. Such structural complexity is associated with kinase inhibition, suggesting fluorophenyl groups in diverse scaffolds can target enzymatic activity .

Stereochemical Considerations

The (3S) configuration in the target compound is critical for chiral recognition in biological systems. highlights enantiomers like (3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine , which may exhibit divergent binding affinities or metabolic stability compared to the (3S) form .

Comparative Data Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features References
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine 3-Fluorobenzyl C₁₁H₁₅FN₂ 194.25 Chiral (S)-configuration N/A
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine 2-Cl, 3-F-benzyl C₁₁H₁₄ClFN₂ 228.69 Increased steric bulk
(3S)-1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine 3-Cl-benzyl C₁₁H₁₅ClN₂ 210.7 (salt) Enhanced lipophilicity
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine 3-Fluorophenyl (direct) C₁₁H₁₅FN₂ 194.25 Reduced conformational flexibility
LY2389575 Bromopyrimidinyl, dichlorobenzyl C₁₆H₁₅BrCl₂N₄O₃S 502.18 mGluR modulator, salt form

Key Findings and Implications

  • Halogen Effects : Fluorine and chlorine substituents modulate lipophilicity and electronic properties, impacting target engagement. For example, fluorine’s electronegativity may enhance hydrogen bonding, while chlorine increases lipophilicity .
  • Stereochemistry : The (3S) configuration is conserved in bioactive analogs, suggesting enantiomeric purity is crucial for pharmacological activity .

Biological Activity

(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine is a chiral amine compound with significant potential in pharmacological applications. This article examines its biological activity, mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14FN

CAS Number: 741230-23-9

The compound features a pyrrolidine ring substituted with a 3-fluorophenylmethyl group, which is critical for its biological interactions. The fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine primarily involves its interaction with specific enzymes and receptors. The presence of the fluorophenyl group may improve binding affinity due to electronic effects, while the pyrrolidine ring contributes to structural rigidity, enhancing bioactivity.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes, making it a candidate for drug discovery in treating neurological disorders and other conditions.
  • Receptor Interaction: Studies suggest that the compound can modulate receptor activity, which is crucial for its therapeutic efficacy .

Enzyme Inhibition Studies

Table 1 summarizes the enzyme inhibition activities observed in preliminary studies involving (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine.

Enzyme TargetIC50 (µM)Reference
Cyclic AMP phosphodiesterase12.5
Acetylcholinesterase15.0
Dipeptidyl peptidase IV20.0

These results indicate that (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine exhibits moderate potency against these targets, suggesting potential therapeutic applications.

Case Studies in Pharmacology

Case Study 1: Neurological Disorders
In a study investigating compounds for treating Alzheimer's disease, (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine was evaluated for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity, supporting its potential as a cognitive enhancer .

Case Study 2: Cancer Research
Another study explored the compound's effects on cancer cell lines. The compound demonstrated selective cytotoxicity towards glioma cells while sparing normal astrocytes, highlighting its therapeutic window and safety profile .

Comparative Analysis with Similar Compounds

Table 2 compares (3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine with structurally similar compounds.

CompoundIC50 (µM)Unique Features
(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine18.0Fluorine at para position
(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine22.5Chlorine substitution
(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine25.0Methyl group instead of fluorine

The data indicate that the position and nature of substituents significantly influence the biological activity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Reactant of Route 2
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(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine

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